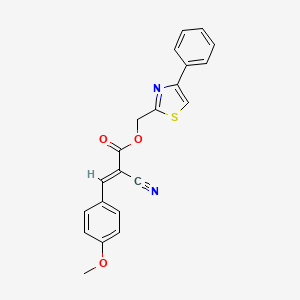
(4-phenyl-1,3-thiazol-2-yl)methyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-phenyl-1,3-thiazol-2-yl)methyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate, also known as PTCM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (4-phenyl-1,3-thiazol-2-yl)methyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. This compound has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to exhibit antioxidant and anti-inflammatory properties, which may have potential therapeutic applications in the treatment of various diseases, including cardiovascular disease and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of (4-phenyl-1,3-thiazol-2-yl)methyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate is its relatively simple synthesis method, which makes it a cost-effective building block for the synthesis of novel materials. However, one of the limitations of this compound is its low solubility in water, which may limit its potential applications in biological systems.
Future Directions
There are several potential future directions for research involving (4-phenyl-1,3-thiazol-2-yl)methyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate. One area of interest is the development of more efficient synthesis methods for this compound and its derivatives. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, the use of this compound as a building block for the synthesis of novel materials with unique properties is an area of ongoing research.
Synthesis Methods
(4-phenyl-1,3-thiazol-2-yl)methyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate can be synthesized through a multistep process involving the condensation of 4-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization and reaction with ethyl 2-cyano-3-(4-methoxyphenyl)propenoate. The final product is obtained after purification and recrystallization.
Scientific Research Applications
(4-phenyl-1,3-thiazol-2-yl)methyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been investigated as a potential antitumor agent due to its ability to induce apoptosis in cancer cells. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, this compound has been studied as a potential sensor for the detection of heavy metal ions.
properties
IUPAC Name |
(4-phenyl-1,3-thiazol-2-yl)methyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c1-25-18-9-7-15(8-10-18)11-17(12-22)21(24)26-13-20-23-19(14-27-20)16-5-3-2-4-6-16/h2-11,14H,13H2,1H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDOXZUUNXVCJN-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)OCC2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)OCC2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4E)-4-[(3-bromo-4-fluorophenyl)methylidene]-1,3-dioxoisoquinolin-2-yl]acetic acid](/img/structure/B7683261.png)
![3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[(2S)-1-hydroxypropan-2-yl]thiophene-2-carboxamide](/img/structure/B7683265.png)
![ethyl (Z)-2-cyano-3-[4-[4-(4-oxoquinazolin-3-yl)butanoylamino]phenyl]prop-2-enoate](/img/structure/B7683278.png)
![[4-[(Z)-2-cyano-3-methoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 2-fluorobenzoate](/img/structure/B7683298.png)
![ethyl (Z)-2-cyano-3-[4-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbonyl]amino]phenyl]prop-2-enoate](/img/structure/B7683300.png)
![N-[2-[(5E)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-4-(prop-2-ynylsulfamoyl)benzamide](/img/structure/B7683301.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-(methylsulfonylmethyl)benzamide](/img/structure/B7683305.png)
![Ethyl (2Z)-3-[3-bromo-5-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]-2-cyanoprop-2-enoate](/img/structure/B7683312.png)
![N'-(2-cyano-2-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylidene}acetyl)-2-(morpholin-4-yl)-1,3-thiazole-4-carbohydrazide](/img/structure/B7683317.png)
![1-[(1R,2S)-2-(2-fluorophenyl)cyclopropyl]-3-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]urea](/img/structure/B7683339.png)
![(3R)-N-[1-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]oxolane-3-carboxamide](/img/structure/B7683345.png)
![(1R,7S)-4-(4-methylphenyl)sulfonyl-4-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B7683350.png)
![N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-1H-pyrazole-5-carboxamide](/img/structure/B7683351.png)
![5-[(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B7683359.png)